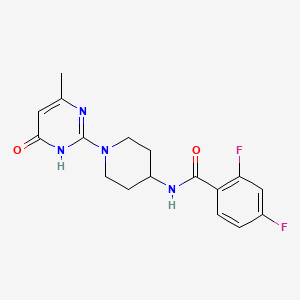

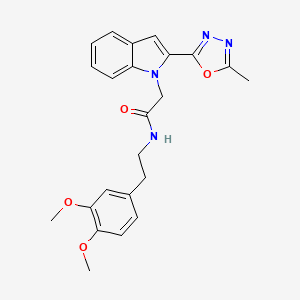

![molecular formula C25H26N6O2 B2546516 1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 887458-40-4](/img/structure/B2546516.png)

1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" is a derivative of the pyrazolopyrimidine class, which has been the subject of various studies due to its potential pharmacological properties. Pyrazolopyrimidines are known for their diverse biological activities, including anti-inflammatory, anticancer, and anti-5-lipoxygenase properties, as well as their role as phosphodiesterase inhibitors .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves the condensation of carboxamide with aromatic aldehydes or the reaction of aminopyrazole with acetic anhydride, followed by further functionalization . For example, compound 3 in one study was synthesized via condensation and showed significant anti-inflammatory activity without ulcerogenic effects . Another study reported the synthesis of a series of pyrazolopyrimidines by treating aminopyrazole with acetic anhydride, followed by esterification or cycloaddition reactions to create various derivatives .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. Substitutions at various positions on the rings, such as the introduction of phenyl or methyl groups, significantly influence the biological activity of these compounds. For instance, the introduction of a 4-methylphenyl group at position 2 of the parent compound resulted in a marked decrease in activity . The structure-activity relationship (SAR) studies suggest that specific structural modifications can enhance or diminish the pharmacological effects .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives undergo various chemical reactions, including esterification, cycloaddition, and condensation, to yield a wide range of compounds with potential biological activities . The reactivity of these compounds allows for the creation of diverse derivatives, which can be screened for different pharmacological effects. For example, the reaction of compound 2 with 3-propargyl bromide followed by 1,3-dipolar cycloaddition resulted in the formation of triazoles with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the core structure. These properties are crucial for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The non-ulcerogenic activity of certain derivatives indicates that structural modifications can also lead to improved safety profiles .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds displayed significant potential as anticancer and anti-5-lipoxygenase agents, indicating a promising avenue for the development of therapeutic agents in these domains. The study provided a comprehensive structure-activity relationship (SAR) that could guide future drug development efforts (Rahmouni et al., 2016).

Antimicrobial and Anticancer Agents

Research on novel pyrazole derivatives incorporating oxa/thiadiazolyl and pyrazolyl moieties as well as pyrazolo[4,3-d]-pyrimidine derivatives revealed potential as antimicrobial and anticancer agents. These findings underscore the versatility of pyrazolopyrimidine scaffolds in developing new therapeutic agents, showcasing superior anticancer activity compared to reference drugs in some cases (Hafez et al., 2016).

Antitubercular Activity

The synthesis of novel homopiperazine-pyrimidine-pyrazole hybrids and their evaluation against Mycobacterium tuberculosis demonstrate the compound's potential in antitubercular therapy. These compounds were identified to be potent against M. tuberculosis H37Rv strains, indicating their significant role in combating tuberculosis through innovative chemical scaffolds (Vavaiya et al., 2022).

Reactivity and Potential Ligands

The reactivity of pyrazolo[1,5-a]pyrimidines in synthesizing derivatives with potential as benzodiazepine receptor ligands highlights the compound's utility in neuropharmacology. This research avenue explores the synthesis of complex derivatives with potential applications in neurological disorders and conditions requiring modulation of benzodiazepine receptors (Bruni et al., 1994).

Propriétés

IUPAC Name |

1-(2,3-dimethylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O2/c1-18-7-6-10-22(19(18)2)31-24-21(15-27-31)25(33)30(17-26-24)16-23(32)29-13-11-28(12-14-29)20-8-4-3-5-9-20/h3-10,15,17H,11-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZITZJTRMWCKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

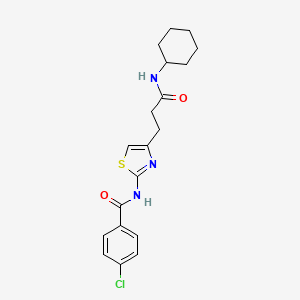

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2546439.png)

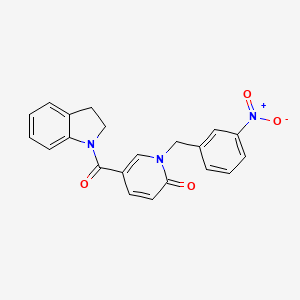

![6-Chloro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2546440.png)

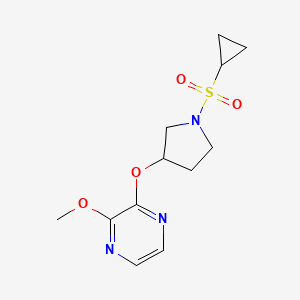

![2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide](/img/structure/B2546443.png)

![Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2546444.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2546449.png)

![N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2546450.png)

![(8-syn)-3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2546452.png)

![7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2546456.png)